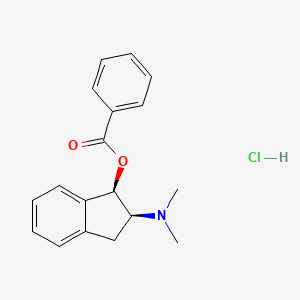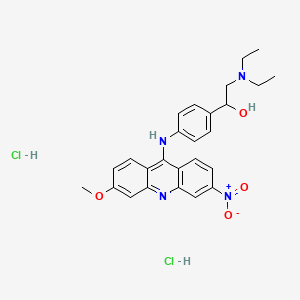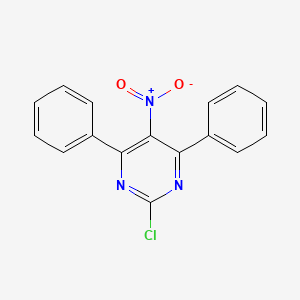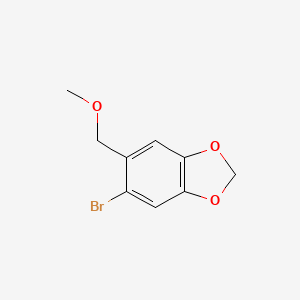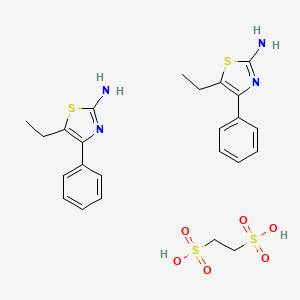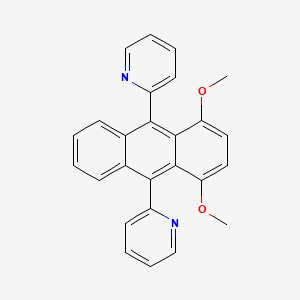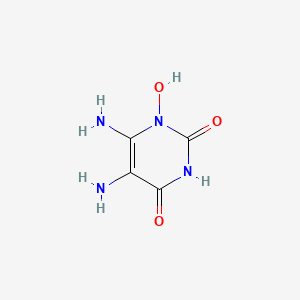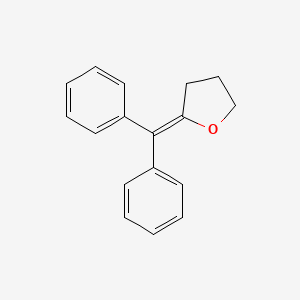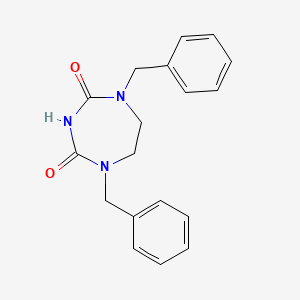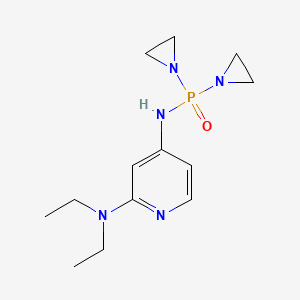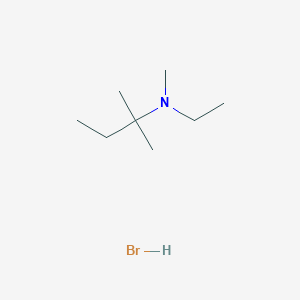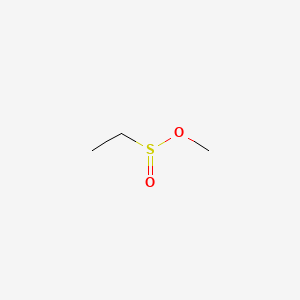
Methyl ethanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ethanesulfinate is an organosulfur compound with the molecular formula CH3CH2SO2CH3 It is a sulfinic acid ester, characterized by the presence of a sulfinyl functional group (SO2) bonded to a methyl group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of ethanesulfinic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the removal of water to drive the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The use of catalysts and solvents can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfonic acid.
Reduction: Reduction reactions can convert it back to ethanesulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Ethanesulfonic acid.
Reduction: Ethanesulfinic acid.
Substitution: Various substituted ethanesulfinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl ethanesulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinyl compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Wirkmechanismus
The mechanism by which methyl ethanesulfinate exerts its effects involves the interaction of its sulfinyl group with various molecular targets. The sulfinyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, making it useful in applications such as antimicrobial and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methanesulfonate: An alkylating agent used in cancer treatment.
Ethyl methanesulfonate: A chemical mutagen used in genetic research.
Methanesulfonic acid: A strong acid used in various industrial applications.
Uniqueness
Methyl ethanesulfinate is unique due to its specific combination of a sulfinyl group with a methyl and an ethyl group. This structure imparts distinct chemical reactivity and potential applications that differ from other sulfonates and sulfinates. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
31401-21-5 |
|---|---|
Molekularformel |
C3H8O2S |
Molekulargewicht |
108.16 g/mol |
IUPAC-Name |
methyl ethanesulfinate |
InChI |
InChI=1S/C3H8O2S/c1-3-6(4)5-2/h3H2,1-2H3 |
InChI-Schlüssel |
UTOWKUXZEJXEMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



